molecular formula C20H20ClN7O3S2 B10906706 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide

2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide

Cat. No.: B10906706
M. Wt: 506.0 g/mol
InChI Key: YBVKYCRCQKQMPU-FOKLQQMPSA-N
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Description

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a thiol group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Allyl and Chloroanilino Groups: The allyl group can be introduced through an allylation reaction, while the chloroanilino group can be added via a nucleophilic substitution reaction.

    Attachment of the Thiol Group: The thiol group can be introduced through a thiolation reaction using a suitable thiolating agent.

    Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the intermediate compound with hydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroanilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow it to modulate biological pathways, offering possibilities for the treatment of diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ALLYL-5-[(4-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE
  • **2-({4-ALLYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE

Uniqueness

The uniqueness of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups and structural features. The presence of the chloroanilino group, in particular, may confer unique reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H20ClN7O3S2

Molecular Weight

506.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C20H20ClN7O3S2/c1-3-10-27-17(12-22-15-6-4-14(21)5-7-15)24-26-20(27)32-13(2)19(29)25-23-11-16-8-9-18(33-16)28(30)31/h3-9,11,13,22H,1,10,12H2,2H3,(H,25,29)/b23-11+

InChI Key

YBVKYCRCQKQMPU-FOKLQQMPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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